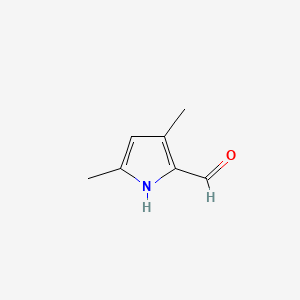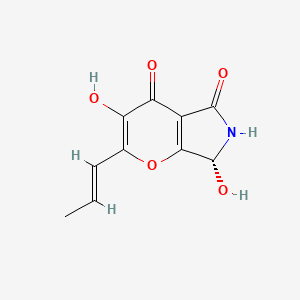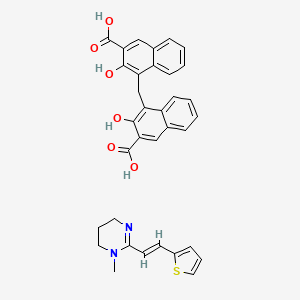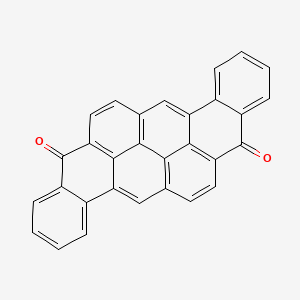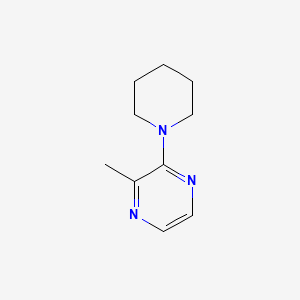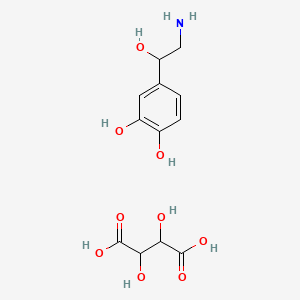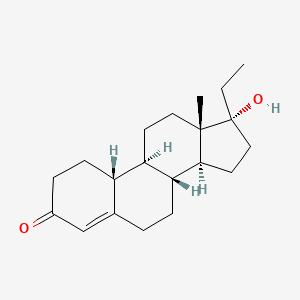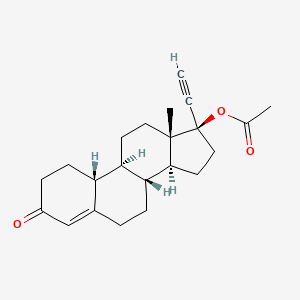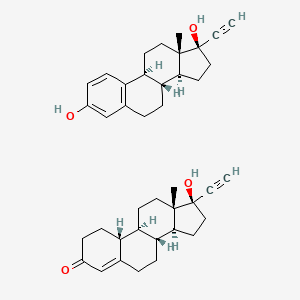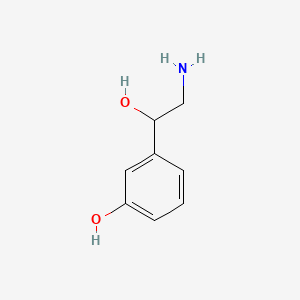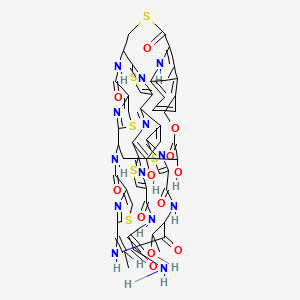
Nosiheptide
Overview
Description
Nosiheptide is a thiopeptide antibiotic produced by the bacterium Streptomyces actuosus. It is characterized by its complex structure, which includes five thiazole rings, a central tetrasubstituted pyridine moiety, and a bicyclic macrocycle. This compound is known for its potent activity against various bacterial pathogens, primarily gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci .
Mechanism of Action
Target of Action
Nosiheptide, a thiopeptide antibiotic, primarily targets the 50S ribosomal subunit in bacteria . This subunit is a part of the bacterial ribosome, the molecular machine that synthesizes proteins, which are essential for the survival and growth of bacteria.
Mode of Action
This compound exerts its antibacterial effect by binding tightly to the 50S ribosomal subunit and inhibiting the activities of elongation factors . This prevents protein synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
The biosynthesis of this compound involves a series of enzymes. The enzyme NosI activates 3-methyl-2-indolic acid (MIA) and transfers it to the phosphopantetheinyl arm of a carrier protein NosJ . Then, NosN acts on the NosJ-bound MIA and installs a methyl group on the indole C4 . The resulting dimethylindolyl moiety is released from NosJ by a hydrolase-like enzyme NosK . This series of reactions leads to the formation of the indole side ring of this compound .
Pharmacokinetics
These properties limit its use in human medicine, although it is used as a feed additive in the growth of poultry and hogs to promote growth and general health .
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth . This makes this compound effective against various bacterial pathogens, primarily gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci .
Biochemical Analysis
Biochemical Properties
Nosiheptide plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, preventing the activities of elongation factors and thereby inhibiting protein synthesis . The compound binds tightly to the ribosomal subunit, which is crucial for its antibacterial activity. This compound also interacts with various enzymes and proteins during its biosynthesis, including NosP, a regulatory protein that activates the transcription of structural genes involved in this compound production .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, it disrupts cellular processes by binding to the ribosome and preventing the elongation of nascent polypeptides . This inhibition leads to a halt in protein production, which is essential for bacterial growth and survival. This compound has also been shown to influence cell signaling pathways and gene expression in bacteria, contributing to its bacteriostatic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its tight binding to the 50S ribosomal subunit, which inhibits the activities of elongation factors necessary for protein synthesis . This binding prevents the ribosome from moving along the mRNA, effectively halting translation. Additionally, this compound’s structure allows it to interact with specific sites on the ribosome, enhancing its inhibitory effects . The compound’s unique indole side ring and regiospecific hydroxyl groups on the macrocyclic core contribute to its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on bacterial populations, reducing their viability and preventing regrowth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to host cells . Studies have identified threshold effects, where the antibacterial activity of this compound increases with dosage up to a certain point, beyond which additional increases in dosage do not significantly enhance its effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis. The compound is synthesized through a series of post-translational modifications of a ribosomally synthesized precursor peptide . Enzymes such as NosL, NosI, and NosN play crucial roles in the activation and modification of intermediates during this compound biosynthesis . These enzymes facilitate the incorporation of the indole side ring and other structural features that are essential for this compound’s activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s poor water solubility limits its distribution, but it can accumulate in certain cellular compartments where it exerts its antibacterial effects . Studies have shown that this compound can be taken up by bacterial cells and localized to the ribosome, where it inhibits protein synthesis .
Subcellular Localization
This compound’s subcellular localization is primarily within the ribosome, where it binds to the 50S ribosomal subunit . This localization is critical for its function as an inhibitor of protein synthesis. The compound’s structure includes targeting signals that direct it to the ribosome, ensuring its effective interaction with the ribosomal subunit . Additionally, post-translational modifications of this compound, such as the addition of the indole side ring, enhance its binding affinity and specificity for the ribosome .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nosiheptide is synthesized through a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. The biosynthesis involves the translation and modification of a precursor peptide by several enzymes encoded in a localized gene cluster containing 14 structural genes and 1 regulatory gene . The process includes amino acid dehydration, Diels-Alder type cyclization, and aromatization reactions.
Industrial Production Methods: Industrial production of this compound is typically achieved through fed-batch fermentation. This method involves optimizing the fermentation conditions, such as temperature, pH, and feed rate, to maximize the yield of this compound. The process also considers the inhibitory effects of the substrate and aims to avoid them through dynamic optimization .
Chemical Reactions Analysis
Types of Reactions: Nosiheptide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for multiple modifications, particularly in the thiazole rings and the pyridine moiety.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include radical S-adenosylmethionine (SAM) proteins, cytochrome P450 enzymes, and various oxidizing agents. The conditions for these reactions often involve specific pH levels, temperatures, and the presence of cofactors .
Major Products: The major products formed from these reactions include modified thiopeptides with enhanced antibacterial properties. For example, the oxidation of this compound by cytochrome P450 enzymes can lead to the formation of hydroxylated and ether-linked derivatives .
Scientific Research Applications
Nosiheptide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Nocathiacin I: Another thiopeptide antibiotic with a similar indolic side ring structure.
Thiostrepton: A thiopeptide antibiotic with a similar mechanism of action, targeting the bacterial ribosome and inhibiting protein synthesis.
Uniqueness of Nosiheptide: this compound is unique due to its specific structure, which includes five thiazole rings and a central tetrasubstituted pyridine moiety. This structure contributes to its potent antibacterial activity and its ability to overcome resistance mechanisms in various bacterial pathogens .
Properties
IUPAC Name |
N-(3-amino-3-oxoprop-1-en-2-yl)-2-[21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOHXRUMXWDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H43N13O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1222.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-79-8 | |
| Record name | Nosiheptide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56377-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nosiheptide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


